2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-13-9-14-18(26)16(21-23-12(2)11-28-21)20(22)27-19(14)15(17(13)25)10-24-7-5-4-6-8-24/h9,11,25H,3-8,10,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBJGQYYLBBRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC(=CS4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of TCMDC-124016 is the essential malarial kinase PfCLK3. This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum.
Mode of Action
TCMDC-124016 acts as a reversible inhibitor of PfCLK3. The compound binds to the kinase, inhibiting its function and thereby disrupting the life cycle of the malaria parasite.
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124016 affects the biochemical pathways related to the survival and proliferation of the malaria parasite. The exact downstream effects of this inhibition are still under investigation.
Pharmacokinetics
Biological Activity
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound reflects its complex structure, which includes a chromenone core, a thiazole moiety, and a piperidine group. The molecular formula is , and its molecular weight is approximately 399.48 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
The biological mechanisms by which this compound exerts its effects are primarily through enzyme inhibition and interaction with cellular signaling pathways. Notably:
- Enzyme Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival, such as ATR kinase. Studies have shown that it can inhibit the phosphorylation of Chk1 at Ser 317 in cancer cell lines, indicating a potential role in modulating DNA damage response pathways .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and HeLa cells. The IC50 values for these cell lines suggest significant potency, with some derivatives showing viability reduction to below 50% at concentrations as low as 3.995 µM .
Biological Activity Data
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT116 | 3.995 | Chk1 inhibition |
| Cytotoxicity | HeLa | 5.000 | Chk1 inhibition |
| Antimicrobial | M. tuberculosis | 25 - 50 | DprE1 inhibition |
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : In a study examining the effects of several chromone derivatives, 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-yl)methyl)-4H-chromen-4-one was found to significantly reduce cell viability in both HCT116 and HeLa cells compared to control groups. The mechanism was linked to its ability to inhibit critical signaling pathways involved in tumor growth .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 25 to 50 µg/mL. This suggests potential as an anti-tubercular agent, particularly when compared to standard treatments .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with chromen structures exhibit anticancer activities by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that derivatives of chromen can inhibit topoisomerase and cytochrome P450 enzymes, which are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound's thiazole moiety is known for its antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, which positions it as a candidate for developing new antibiotics .
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory diseases. The inhibition of this enzyme pathway can lead to reduced production of pro-inflammatory mediators, making it a potential therapeutic agent for conditions like arthritis and asthma .
Case Studies and Research Findings
A few notable studies highlight the applications and efficacy of this compound:
Q & A
Basic: What synthetic strategies are effective for constructing the chromen-4-one core and functionalizing substituents in this compound?
The synthesis involves multi-step strategies:
- Mannich reactions are critical for introducing the piperidinylmethyl group at position 8, as demonstrated in analogous chromenone syntheses using formaldehyde and secondary amines .
- Substitution reactions (e.g., nucleophilic aromatic substitution) are used to install the thiazole and ethyl groups. Evidence from structurally similar compounds highlights the use of palladium-catalyzed cross-coupling for thiazole incorporation .
- Key parameters : Optimize pH (neutral to mildly basic) and solvent polarity (e.g., DMF or ethanol) to stabilize intermediates and avoid side reactions .
Basic: How can functional groups in this compound be characterized experimentally?
Methodological approaches include:
- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., the downfield shift of the 7-hydroxy proton at ~δ 10 ppm and piperidinylmethyl protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement of bulky groups (e.g., thiazole and piperidine), as shown in structurally related chromenones .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
Advanced: How should structure-activity relationship (SAR) studies be designed to probe the biological relevance of its substituents?
SAR strategies include:
- Analog synthesis : Replace the piperidinylmethyl group with morpholine or pyrrolidine to assess steric/electronic effects on target binding .
- In vitro assays : Compare IC50 values of analogs in enzyme inhibition (e.g., kinases) or antimicrobial assays to identify critical substituents .
- Computational docking : Map interactions between the thiazole ring and hydrophobic pockets of target proteins (e.g., HDAC8), as validated in quinazoline derivatives .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Contradictions may arise from:
- Purity variability : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF mass spectrometry .
- Assay conditions : Replicate experiments under standardized pH, temperature, and solvent (e.g., DMSO concentration <1%) .
- Target specificity : Use surface plasmon resonance (SPR) to confirm direct binding kinetics and rule off-target effects .
Basic: What analytical techniques ensure purity and stability during storage?
- HPLC : Monitor degradation products using a reverse-phase column (detection at 254 nm for chromenone absorption) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for room-temperature storage) .
- Lyophilization : Preserve hygroscopic compounds by storing in anhydrous conditions .
Advanced: What mechanistic approaches elucidate the compound’s interaction with enzymatic targets?
- Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) using fluorogenic substrates (e.g., acetylated peptides for HDACs) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) of the piperidinylmethyl group with active sites .
- Molecular dynamics simulations : Model conformational flexibility of the 8-[(piperidin-1-yl)methyl] group during target engagement .
Basic: How does the compound’ solubility profile impact experimental design?
- Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays to avoid precipitation .
- LogP determination : Reverse-phase HPLC or shake-flask methods estimate logP (~2.5–3.5), guiding membrane permeability studies .
Advanced: What strategies mitigate synthetic challenges in introducing the 4-methylthiazole moiety?
- Protecting groups : Temporarily block the 7-hydroxy group with acetyl during thiazole installation to prevent side reactions .
- Microwave-assisted synthesis : Accelerate cyclocondensation of thiourea intermediates (e.g., 80°C, 30 minutes) .
- Post-functionalization : Attach pre-synthesized thiazole via Suzuki-Miyaura coupling for higher regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
